molecular formula C16H13ClFN5O B6481059 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide CAS No. 897615-43-9

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B6481059
CAS No.: 897615-43-9
M. Wt: 345.76 g/mol
InChI Key: LOLLMTKECOIXOD-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring substituted with a 4-chlorophenyl group at the N1 position and an acetamide linker bearing a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-12-3-7-14(8-4-12)23-15(20-21-22-23)10-19-16(24)9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLLMTKECOIXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Triazole-Based Analogs
  • N-[4-(3-{N′-[5-Chloro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (11i) :

    • Replaces the tetrazole with a 1,2,4-triazole ring.
    • Higher melting point (>300°C) due to strong intermolecular hydrogen bonding (NH and C=O groups).
    • Elemental analysis: C 56.36%, H 3.21%, N 18.35% .
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

    • Features a 1,2,3-triazole with a naphthyloxy methyl group.
    • IR C=O stretch at 1678 cm⁻¹, consistent with acetamide functionality .
Pyrazole and Imidazole Derivatives
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Pyrazole core with a cyano substituent. Synthesized via nucleophilic substitution, highlighting divergent synthetic pathways compared to tetrazole analogs .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide :

    • Imidazole ring with methylsulfinyl and fluorophenyl groups.
    • Enhanced solubility due to the sulfinyl group, contrasting with the tetrazole’s higher polarity .

Substituent Effects

Halogenation Patterns
  • Chlorophenyl vs. Fluorophenyl :

    • Chlorine’s electron-withdrawing effect increases metabolic stability but may reduce solubility. Fluorine’s smaller size and electronegativity improve bioavailability.
    • Example: BE45772 (N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide) has three fluorine atoms, likely enhancing CNS penetration compared to the target compound’s single fluorine .
  • Positional Isomerism :

    • N-(3-chloro-4-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide (P496-1428) demonstrates how meta-substitution on the phenyl ring alters steric and electronic profiles .
Linker Modifications
  • Sulfanyl vs.

Physicochemical Properties

Compound Core Melting Point (°C) Key Functional Groups Elemental Analysis (C/H/N%)
Target Tetrazole Compound Tetrazole Not reported Cl, F, acetamide Not available
11i (Triazole) 1,2,4-Triazole >300 Cl, NH, C=O 56.36/3.21/18.35
6m (1,2,3-Triazole) 1,2,3-Triazole Not reported Cl, naphthyloxy, acetamide HRMS: 393.1112 ([M+H]+)
BE45772 (Difluorophenyl Tetrazole) Tetrazole Not reported 3,4-diF, F, acetamide Mol. Formula: C₁₆H₁₂F₃N₅O

Research Implications

  • Druglikeness : Fluorine and chlorine substituents balance lipophilicity and polarity, critical for blood-brain barrier penetration (e.g., BE45772 vs. imidazole derivatives ).

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